(S)-12-Hydroxyoctadecanoic acid (S)-12-Hydroxyoctadecanoic acid 12-hydroxyoctadecanoic acid is a hydroxy fatty acid that is stearic acid bearing a hydroxy substituent at position 12. It has a role as a plant metabolite and a bacterial xenobiotic metabolite. It is a hydroxyoctadecanoic acid and a secondary alcohol. It is a conjugate acid of a 12-hydroxyoctadecanoate.
12-Hydroxyoctadecanoic acid is a natural product found in Bacillus cereus and Elaeagnus angustifolia with data available.
See also: Dipentaerythrityl tri-polyhydroxystearate (monomer of); Polyglyceryl-2 dipolyhydroxystearate (monomer of); Polyhydroxystearic acid (2300 MW) (monomer of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 18417-00-0
VCID: VC21070390
InChI: InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
SMILES: CCCCCCC(CCCCCCCCCCC(=O)O)O
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol

(S)-12-Hydroxyoctadecanoic acid

CAS No.: 18417-00-0

Cat. No.: VC21070390

Molecular Formula: C18H36O3

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-12-Hydroxyoctadecanoic acid - 18417-00-0

Specification

Description 12-hydroxyoctadecanoic acid is a hydroxy fatty acid that is stearic acid bearing a hydroxy substituent at position 12. It has a role as a plant metabolite and a bacterial xenobiotic metabolite. It is a hydroxyoctadecanoic acid and a secondary alcohol. It is a conjugate acid of a 12-hydroxyoctadecanoate.
12-Hydroxyoctadecanoic acid is a natural product found in Bacillus cereus and Elaeagnus angustifolia with data available.
See also: Dipentaerythrityl tri-polyhydroxystearate (monomer of); Polyglyceryl-2 dipolyhydroxystearate (monomer of); Polyhydroxystearic acid (2300 MW) (monomer of) ... View More ...
CAS No. 18417-00-0
Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
IUPAC Name 12-hydroxyoctadecanoic acid
Standard InChI InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Standard InChI Key ULQISTXYYBZJSJ-UHFFFAOYSA-N
Isomeric SMILES CCCCCC[C@@H](CCCCCCCCCCC(=O)O)O
SMILES CCCCCCC(CCCCCCCCCCC(=O)O)O
Canonical SMILES CCCCCCC(CCCCCCCCCCC(=O)O)O
Colorform Crystals from alcohol
Melting Point 82 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator